ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate
Description
Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a pyrrolidine ring at position 7 and a piperidine-3-carboxylate moiety at position 3. This structure combines nitrogen-rich aromatic systems with aliphatic substituents, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies.
Properties
IUPAC Name |
ethyl 1-(7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-2-25-15(24)11-6-5-9-23(10-11)16-17-13-12(19-21-20-13)14(18-16)22-7-3-4-8-22/h11H,2-10H2,1H3,(H,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORBZTJZEIAXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The structural components of this molecule, particularly the pyrrolidine and triazole rings, suggest a diverse range of interactions with biological targets, which could lead to various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several notable structural elements:
- Pyrrolidine Ring : Known for its role in enhancing the binding affinity to various biological targets.
- Triazole Ring : Often involved in bioactive compounds due to its ability to form hydrogen bonds and engage in π-stacking interactions.
- Piperidine Moiety : Contributes to the overall pharmacokinetic properties of the molecule.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.
- Target Interactions : The triazole and pyrrolidine components allow for effective binding to various targets such as kinases and G-protein coupled receptors (GPCRs).
- Signal Transduction Modulation : By modulating pathways like PI3K/Akt and MAPK signaling, this compound can influence cell proliferation and survival.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antibacterial Properties : It has shown potential against various strains of bacteria, including drug-resistant Staphylococcus aureus.
- CNS Activity : The piperidine structure may confer neuroactive properties, making it a candidate for further exploration in treating neurological disorders.
Case Studies
Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:
Research Findings
Recent studies have focused on synthesizing derivatives of similar structures to evaluate their biological activities further. For instance:
- A series of pyrrolidine-containing compounds were tested for their inhibitory activities against inorganic pyrophosphatases (PPases), leading to promising results against Mycobacterium tuberculosis and other bacterial strains .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of ester groups may enhance oral bioavailability.
- Metabolism : Likely metabolized by cytochrome P450 enzymes; thus interactions with other drugs should be evaluated.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a triazole-pyrimidine framework linked to a piperidine moiety. Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 286.32 g/mol. The presence of the pyrrolidine and piperidine rings suggests potential interactions with biological targets through various mechanisms.
Anticancer Properties
Research indicates that compounds with triazole and pyrimidine structures exhibit anticancer activities. Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study conducted on MDA-MB-453 breast cancer cells demonstrated that derivatives of triazole-pyrimidine compounds exhibited selective antiproliferative effects, with some compounds showing GI50 values below 40 μM . The compound's structural modifications could enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Research Findings:
In vitro studies have shown that similar triazole derivatives can significantly reduce inflammatory markers in cellular models of inflammation. The anti-inflammatory action is hypothesized to stem from the inhibition of COX-II activity, which is implicated in various inflammatory diseases .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment: As an anticancer agent targeting specific pathways in tumor cells.
- Anti-inflammatory Therapy: For conditions such as arthritis or chronic inflammatory diseases where COX inhibition is beneficial.
- Neurological Disorders: Preliminary studies suggest potential neuroprotective effects due to modulation of signaling pathways involved in neuroinflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate
This compound (CAS 1823515-68-9) shares the triazolopyrimidine backbone but differs in substituents:
- Position 3 : Ethyl group (vs. hydrogen in the target compound).
- Position 7 : Ethyl carboxylate (vs. pyrrolidine in the target compound).
- Position 5: No substituent (vs. piperidine-3-carboxylate in the target compound).
Functional Implications
- Pyrrolidine vs. This could improve target affinity or solubility.
- Piperidine-3-carboxylate : This group adds steric bulk and a charged carboxylate, which may influence pharmacokinetics (e.g., membrane permeability or metabolic stability) compared to unsubstituted analogs.
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or physicochemical data for the target compound were found in the provided evidence. Comparisons are based on structural extrapolation and analog properties.
- Commercial Relevance : Companies like Hairuichem specialize in custom synthesis of triazolopyrimidine intermediates, indicating feasibility for scaled production of the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and coupling with substituted piperidines. Key steps include:
- Cyclocondensation : Use of reagents like ammonium acetate in refluxing ethanol to form the triazolo-pyrimidine scaffold .
- Coupling Reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to introduce pyrrolidine and piperidine moieties .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. dichloromethane), temperature control (60–80°C), and catalyst loading (e.g., 5–10 mol% Pd/C) to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., 400 MHz in DMSO-d) to verify substituent positions and stereochemistry .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
Q. What are the common impurities generated during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., triazolo-pyrimidine precursors) or de-esterified carboxylic acids.
- Detection : LC-MS for mass-based identification; comparative TLC against known standards .
- Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidin-1-yl substitution) influence the compound’s binding affinity to biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace pyrrolidine with azetidine or morpholine to test steric/electronic effects on enzyme inhibition.
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants () .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., kinase domains) .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (hepatic microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Formulation Adjustments : Use of liposomal encapsulation or PEGylation to enhance bioavailability .
- Dose-Response Studies : Establish optimal dosing regimens in animal models to align with in vitro IC values .
Q. How does the triazolo-pyrimidine core contribute to the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : The fused triazole ring resists oxidative degradation (CYP450 enzymes), enhancing half-life.
- Permeability : LogP calculations (e.g., XLogP3 ≈ 3.1) predict moderate blood-brain barrier penetration .
- In Silico ADME : Tools like SwissADME to simulate absorption/distribution parameters .
Q. Which computational methods effectively predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over time .
- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor binding to guide analog design .
- Pharmacophore Modeling : MOE or Schrödinger Suite to identify critical interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .
Methodological Notes
- Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SD for biological activity .
- Contradictory Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of outliers; cross-validate with orthogonal assays (e.g., Western blot vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
